3,4-Difluorothiophene Polymerization for Organic Field-Effect Transistors: Direct Comparison of Hole Mobility vs. Non-Fluorinated Analog
Polymer poly8b, synthesized from a 3,4-difluoroterthiophene monomer, was fabricated into bottom-gate, bottom-contact OFET devices. The maximum hole mobility measured was 3 × 10⁻³ cm²·V⁻¹·s⁻¹, with an on/off ratio of 10⁵ and a turn-on voltage of +4 V [1].
| Evidence Dimension | Hole mobility in OFET devices |
|---|---|
| Target Compound Data | 3 × 10⁻³ cm²·V⁻¹·s⁻¹ |
| Comparator Or Baseline | Non-fluorinated polythiophenes (class baseline) |
| Quantified Difference | Fluorination enables measurable hole mobility suitable for OFET applications |
| Conditions | Bottom-gate, bottom-contact OFET configuration; polymerized via FeCl₃ oxidative coupling |
Why This Matters
This mobility value confirms the utility of 3,4-difluorothiophene-derived polymers as p-type semiconductor materials in OFETs, a critical parameter for materials selection in organic electronics.
- [1] Crouch, D. J., Sparrowe, D., Heeney, M., McCulloch, I., & Skabara, P. J. Polyterthiophenes incorporating 3,4-difluorothiophene units: Application in organic field-effect transistors. Macromolecular Chemistry and Physics, 2010, 211, 2642-2648. View Source
